N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide
Overview
Description
N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide is a complex organic compound with a unique structure that includes a sulfonyl group, a pyrrolidinone ring, and an acetamide group
Preparation Methods
The synthesis of N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the amine: The final step involves coupling the sulfonylated intermediate with an amine derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Biological Research: It is used in studies investigating the biological activity of sulfonyl and pyrrolidinone derivatives, including their interactions with enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-{1-[3-({[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide can be compared with other sulfonyl-containing compounds, such as:
Sulfonamides: These compounds also contain a sulfonyl group and are widely used as antibiotics.
Sulfonylureas: Used in the treatment of diabetes, these compounds share the sulfonyl group but have different structural features.
Sulfonylurethanes: These compounds are used in the production of polymers and coatings.
The uniqueness of this compound lies in its combination of a sulfonyl group with a pyrrolidinone ring and an acetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[3-[[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenyl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-9-10-19(24-11-5-8-21(24)26)13-20(14)29(27,28)23-18-7-4-6-17(12-18)15(2)22-16(3)25/h4,6-7,9-10,12-13,15,23H,5,8,11H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUDDDVGWJDXKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NC3=CC=CC(=C3)C(C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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